N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-5-methylthiophene-2-sulfonamide

Description

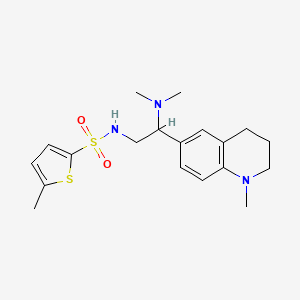

This compound is a sulfonamide derivative featuring a 1-methyl-1,2,3,4-tetrahydroquinoline core linked to a 5-methylthiophene-2-sulfonamide group via a dimethylaminoethyl bridge. The dimethylamino group may enhance solubility, while the tetrahydroquinoline moiety could influence binding affinity and metabolic stability .

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-5-methylthiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O2S2/c1-14-7-10-19(25-14)26(23,24)20-13-18(21(2)3)16-8-9-17-15(12-16)6-5-11-22(17)4/h7-10,12,18,20H,5-6,11,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTZVFZDTVTOEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-5-methylthiophene-2-sulfonamide is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety linked to a dimethylamino group and a methylthiophene sulfonamide. Its molecular formula is C₂₃H₃₃N₅O₂S, indicating a high degree of complexity due to multiple functional groups that influence its biological interactions.

The biological activity of this compound primarily arises from its ability to interact with various biological macromolecules. Key mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating their activity through competitive or allosteric mechanisms.

- Protein-Protein Interactions : It can influence interactions between proteins, potentially altering signaling pathways within cells.

- Molecular Docking Studies : Computational studies suggest that the compound has favorable binding affinities for certain biological targets, indicating its potential as a lead in drug development.

Biological Activity and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound across various fields:

Anticancer Activity

Research has shown that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:

| Cell Line | GI % (Growth Inhibition) |

|---|---|

| Lung Carcinoma (HOP-92) | 71.8% |

| Renal Cancer (ACHN) | 66.02% |

| CNS Carcinoma (SNB-75) | 69.53% |

These results indicate a promising profile for further development as an anticancer agent.

Kinase Inhibition

The compound has been evaluated for its inhibitory effects on specific kinases involved in cancer progression. Studies report:

| Kinase Target | IC50 (µM) |

|---|---|

| CDK2 | 0.09 |

| TRKA | 0.45 |

These values suggest that the compound may serve as a potent inhibitor of these kinases, which are critical in cell cycle regulation and cancer cell survival.

Case Studies

A notable case study involved the evaluation of this compound against various cancer types using the National Cancer Institute's 60-cell line panel. The compound demonstrated selective toxicity towards specific cancer types while exhibiting minimal effects on normal cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

The compound 5-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide () shares a sulfonamide-linked tetrahydroquinoline scaffold but differs in critical substituents:

- Bridge group: The target compound has a dimethylaminoethyl bridge, whereas ’s analog lacks the ethyl spacer and contains a 2-oxo group directly on the tetrahydroquinoline ring.

- Substituent position: Both compounds feature a methyl group on the thiophene ring, but the tetrahydroquinoline substituents (methyl vs. oxo) differ, likely altering electronic and steric properties.

Hypothesized Pharmacological Implications

Experimental Data Limitations

No direct pharmacological or pharmacokinetic data for the target compound are available in the provided evidence. Comparisons are inferred from structural analogs. For example:

- Sulfonamides with ethylamine bridges (e.g., certain carbonic anhydrase inhibitors) show enhanced membrane permeability compared to non-bridged analogs .

- Tetrahydroquinoline derivatives with oxo groups often exhibit reduced half-lives due to metabolic oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.